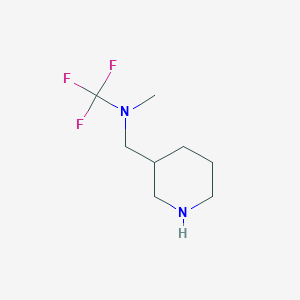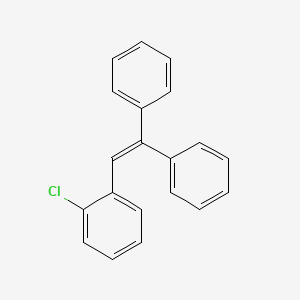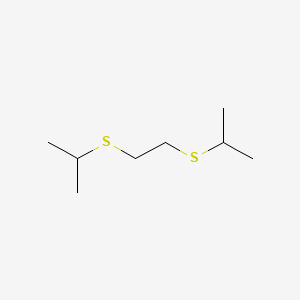
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine is an organic compound with the molecular formula C7H13F3N2. It is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a methanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method includes the following steps:
Starting Materials: Piperidine and a trifluoromethylating agent such as trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The piperidine derivative is first deprotonated using the base, followed by the addition of the trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are performed under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The piperidine ring may contribute to binding affinity and selectivity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-3-2-4-12-5-7/h7,12H,2-6H2,1H3 |
Clave InChI |
KBDKMAGBMWQCES-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCCNC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)



![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)



